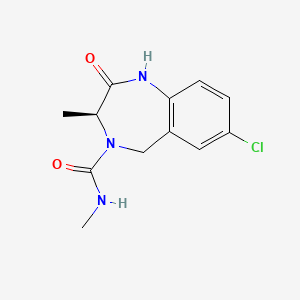
4H-1,4-Benzodiazepine-4-carboxamide, 7-chloro-1,2,3,5-tetrahydro-N,3-dimethyl-2-oxo-, (3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,4-Benzodiazepine-4-carboxamide, 7-chloro-1,2,3,5-tetrahydro-N,3-dimethyl-2-oxo-, (3S)- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with specific substitutions that confer distinct chemical and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,4-Benzodiazepine-4-carboxamide, 7-chloro-1,2,3,5-tetrahydro-N,3-dimethyl-2-oxo-, (3S)- typically involves the following steps:
Formation of the Benzodiazepine Core: This is usually achieved through the condensation of an o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 7-position can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methylation: The N-methyl and 3-methyl groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.
Oxidation: The 2-oxo group is typically introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can modify the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine (for chlorination), nitric acid (for nitration), sulfuric acid (for sulfonation).
Major Products:
Oxidation: N-oxides.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Chemistry:
- Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the study of enzyme inhibition and protein interactions.
Medicine:
- Explored for its anxiolytic, sedative, and anticonvulsant properties.
- Potential use in the development of new therapeutic agents for neurological disorders.
Industry:
- Utilized in the production of pharmaceuticals.
- Studied for its potential applications in material science due to its unique chemical properties.
作用機序
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the benzodiazepine site on the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion flux across the neuronal membrane.
類似化合物との比較
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: 4H-1,4-Benzodiazepine-4-carboxamide, 7-chloro-1,2,3,5-tetrahydro-N,3-dimethyl-2-oxo-, (3S)- is unique due to its specific substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties. These differences can affect its potency, duration of action, and side effect profile compared to other benzodiazepines.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
258849-94-4 |
|---|---|
分子式 |
C12H14ClN3O2 |
分子量 |
267.71 g/mol |
IUPAC名 |
(3S)-7-chloro-N,3-dimethyl-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxamide |
InChI |
InChI=1S/C12H14ClN3O2/c1-7-11(17)15-10-4-3-9(13)5-8(10)6-16(7)12(18)14-2/h3-5,7H,6H2,1-2H3,(H,14,18)(H,15,17)/t7-/m0/s1 |
InChIキー |
IRNNVKHYMMSCGG-ZETCQYMHSA-N |
異性体SMILES |
C[C@H]1C(=O)NC2=C(CN1C(=O)NC)C=C(C=C2)Cl |
正規SMILES |
CC1C(=O)NC2=C(CN1C(=O)NC)C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


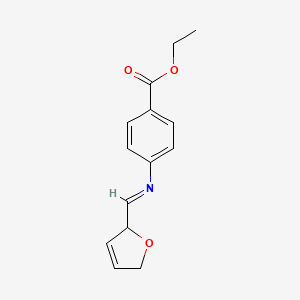
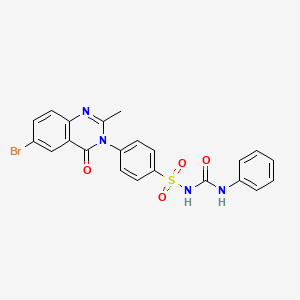
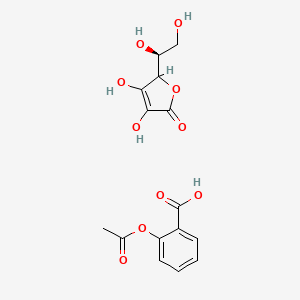



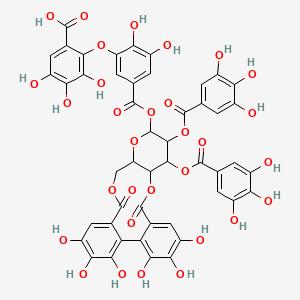



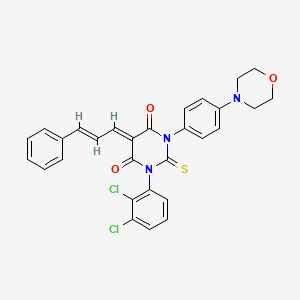


![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)
